9-Methyl-9H-beta-carboline-3-carboxamide
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Overview
Description
9-Methyl-9H-beta-carboline-3-carboxamide is a heterocyclic amine belonging to the beta-carboline family. This compound is a methylated derivative of beta-carboline, with the molecular formula C12H10N2. It is known for its neuroprotective, neuroregenerative, and anti-inflammatory properties, making it a subject of interest in scientific research, particularly in the field of neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Methyl-9H-beta-carboline-3-carboxamide can be synthesized through the Eschweiler–Clarke reaction, which involves the methylation of freebase beta-carboline (norharmane). This reaction typically requires formaldehyde and formic acid as reagents . Another method involves a multi-step reaction with specific conditions, such as using triethylamine, copper(I) iodide, and palladium(II) chloride in dimethylformamide at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the Eschweiler–Clarke reaction remains a fundamental approach for synthesizing this compound on a larger scale. The reaction conditions can be optimized for industrial applications to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the beta-carboline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
9-Methyl-9H-beta-carboline-3-carboxamide has several scientific research applications:
Neuropharmacology: It has shown potential in stimulating, protecting, and regenerating dopaminergic neurons. .
Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties, reducing the expression of inflammatory cytokines in neuronal cultures.
Neurotrophic Factors: It stimulates the expression of neurotrophic factors such as Artn, Bdnf, Egln1, Tgfb2, and Ncam1, which are crucial for neuronal growth and protection.
Inhibition of Monoamine Oxidase: The compound inhibits monoamine oxidase A and B, enzymes involved in the breakdown of neurotransmitters, which may contribute to its neuroprotective effects.
Mechanism of Action
The mechanism of action of 9-Methyl-9H-beta-carboline-3-carboxamide involves several pathways:
Inhibition of Monoamine Oxidase: By inhibiting monoamine oxidase A and B, the compound increases the levels of neurotransmitters like dopamine, which is beneficial for dopaminergic neurons.
Stimulation of Neurotrophic Factors: The compound stimulates the expression of neurotrophic factors, promoting neuronal growth and protection.
Comparison with Similar Compounds
Similar Compounds
Harmane: Another beta-carboline compound with neuroactive properties.
Norharmane: The non-methylated precursor of 9-Methyl-9H-beta-carboline-3-carboxamide.
2,9-Dimethyl-beta-carbolinium Ion: A methylated beta-carboline with neurotoxic effects.
Uniqueness
This compound stands out due to its combination of neuroprotective, neuroregenerative, and anti-inflammatory properties. Unlike some other beta-carbolines, it does not exhibit neurotoxic effects, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
663171-03-7 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
9-methylpyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C13H11N3O/c1-16-11-5-3-2-4-8(11)9-6-10(13(14)17)15-7-12(9)16/h2-7H,1H3,(H2,14,17) |
InChI Key |
DYGVIQIOHUNAKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC(=NC=C31)C(=O)N |
Origin of Product |
United States |
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